3-Fluorocyclobutanecarboxylic acid
Overview
Description
3-Fluorocyclobutanecarboxylic acid is an organic compound with the chemical formula C5H7FO2 It is a fluorinated derivative of cyclobutanecarboxylic acid, characterized by the presence of a fluorine atom attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorocyclobutanecarboxylic acid can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate. The reaction typically involves the following steps:
- Hydrolysis of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate using aqueous hydrochloric acid to yield 3-fluorocyclobutane-1,1-dicarboxylic acid.
- Decarboxylation of 3-fluorocyclobutane-1,1-dicarboxylic acid at elevated temperatures (190-200°C) under reduced pressure (5 Torr) to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorocyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the cyclobutane ring can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can participate in oxidation and reduction reactions to form corresponding derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.
Major Products:
Substitution Reactions: Products include substituted cyclobutanecarboxylic acids with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of this compound.
Esterification: Products are esters of this compound.
Scientific Research Applications
3-Fluorocyclobutanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a diagnostic agent in medical imaging, particularly in positron emission tomography (PET) imaging.
Industry: It is used in the development of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 3-fluorocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medical imaging, the compound can be labeled with radioactive isotopes to act as a tracer. The fluorine atom enhances the compound’s ability to participate in specific biochemical pathways, allowing for the visualization of biological processes in vivo .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3,3-Difluorocyclobutanecarboxylic acid: Contains two fluorine atoms, leading to increased fluorine-related effects.
Cyclopentanecarboxylic acid: Has a five-membered ring instead of a four-membered ring, affecting its chemical behavior.
Uniqueness: 3-Fluorocyclobutanecarboxylic acid is unique due to the presence of a single fluorine atom on the cyclobutane ring, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-fluorocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHCYIDZUPZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595617, DTXSID201273464, DTXSID901283185 | |
Record name | 3-Fluorocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Fluorocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Fluorocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122665-96-7, 123812-79-3, 123812-78-2 | |
Record name | 3-Fluorocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Fluorocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Fluorocyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901283185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-3-Fluorocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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